11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene
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Overview
Description
11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Friedel-Crafts acylation, followed by condensation reactions. For example, the initial step may involve the reaction of 2,6-dimethylphenol with acetyl chloride in the presence of a catalyst such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18N2OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene |
InChI |
InChI=1S/C23H18N2OS/c1-14-13-15(2)24-23-18(14)19-21(27-23)20(16-9-5-3-6-10-16)26-22(25-19)17-11-7-4-8-12-17/h3-13,20H,1-2H3 |
InChI Key |
PYTKDAPOJXXMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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